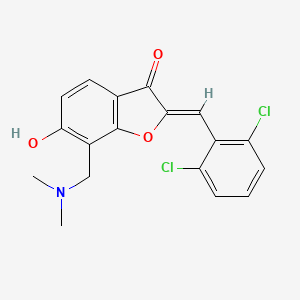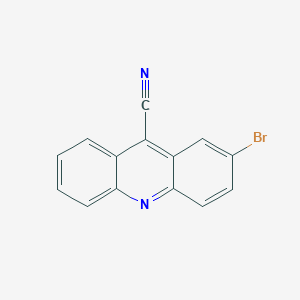
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide is an intriguing chemical compound that stands at the intersection of various fields of scientific research, including organic chemistry, biochemistry, and medicinal chemistry. The compound exhibits unique structural features and properties that make it an interesting subject for scientific investigation and application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide typically involves multi-step organic reactions starting from readily available starting materials. The synthesis may include steps such as:
Formation of Pyrimidine Ring: : The pyrimidine ring is constructed through the cyclization reaction of appropriate precursors under specific conditions.
Introduction of the Oxadiazole Group: : This involves the reaction of an appropriate precursor with reagents like acyl chlorides or amides under controlled conditions to form the oxadiazole ring.
Final Coupling: : The final step involves coupling the previously synthesized components with a suitable linker to form the desired compound.
Industrial Production Methods
For industrial production, optimization of the synthetic route is crucial. This involves the development of efficient catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing cost and environmental impact.
化学反応の分析
Types of Reactions
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: : Undergoes oxidation to form specific oxidized products.
Reduction: : Reduction reactions can lead to the formation of reduced intermediates.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Depending on the target product, different nucleophiles or electrophiles can be used, such as alkyl halides, amines, or thiols.
Major Products
Oxidation Products: : May include specific functional group modifications or cleavage products.
Reduction Products: : Typically yield reduced functional groups or simplified structures.
Substitution Products: : Formation of derivatives with various substituent groups.
科学的研究の応用
Chemistry
In chemistry, the compound is used as a building block for the synthesis of more complex molecules and as a reagent for studying reaction mechanisms.
Biology
In biology, it may be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine
Medically, the compound might be explored for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities, based on its interaction with biological targets.
Industry
In industry, the compound can be used in the development of new materials, agrochemicals, or pharmaceuticals, thanks to its versatile reactivity and functional groups.
作用機序
Molecular Targets and Pathways
The mechanism of action of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide involves its interaction with specific molecular targets. These interactions can include binding to enzyme active sites or interacting with cellular receptors to modulate biological pathways, which are dependent on its structural features.
類似化合物との比較
Similar Compounds
Some similar compounds may include:
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-phenylpropanamide
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(oxadiazol-5-yl)phenyl)propanamide
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(benzyl)phenyl)propanamide
Highlighting Uniqueness
The uniqueness of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide lies in its combined structural elements of the pyrimidine and oxadiazole rings, providing distinct reactivity and biological activity profiles compared to its analogs.
特性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-11-18-16(26-21-11)10-12-4-2-3-5-13(12)19-14(23)6-8-22-9-7-15(24)20-17(22)25/h2-5,7,9H,6,8,10H2,1H3,(H,19,23)(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXDQSZOCOQPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide](/img/structure/B2709346.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2709347.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2709348.png)


![1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(pyridin-4-yl)methyl]azetidin-3-amine](/img/structure/B2709354.png)

![4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenol](/img/structure/B2709357.png)

![(2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B2709361.png)
![2-ethyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]butanamide](/img/structure/B2709363.png)
![4-{[1-(furan-3-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2709365.png)
![2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE](/img/structure/B2709366.png)

